molecular formula C11H9NO3 B13932743 8-Hydroxy-3-methylquinoline-6-carboxylic acid

8-Hydroxy-3-methylquinoline-6-carboxylic acid

Cat. No.: B13932743
M. Wt: 203.19 g/mol
InChI Key: FHEWHUYWLSMDIQ-UHFFFAOYSA-N
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Description

8-Hydroxy-3-methyl-6-Quinolinecarboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes a hydroxyl group at the 8th position, a methyl group at the 3rd position, and a carboxylic acid group at the 6th position on the quinoline ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-3-methyl-6-Quinolinecarboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with quinoline or its derivatives.

    Hydroxylation: Introduction of the hydroxyl group at the 8th position can be achieved through various hydroxylation reactions, often using oxidizing agents.

    Methylation: The methyl group is introduced at the 3rd position using methylating agents such as methyl iodide in the presence of a base.

    Carboxylation: The carboxylic acid group is introduced at the 6th position through carboxylation reactions, often involving carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of 8-Hydroxy-3-methyl-6-Quinolinecarboxylic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The hydroxyl group at the 8th position can undergo oxidation to form quinone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The methyl group at the 3rd position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

8-Hydroxy-3-methyl-6-Quinolinecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Acts as a chelating agent for metal ions, useful in studying metalloproteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Hydroxy-3-methyl-6-Quinolinecarboxylic acid involves its ability to chelate metal ions, which can inhibit the activity of metalloproteins and enzymes. This chelation disrupts the normal function of these proteins, leading to various biological effects. Additionally, the compound can interact with cellular pathways, influencing processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

    8-Hydroxyquinoline: Shares the hydroxyl group at the 8th position but lacks the methyl and carboxylic acid groups.

    3-Methylquinoline: Contains the methyl group at the 3rd position but lacks the hydroxyl and carboxylic acid groups.

    6-Quinolinecarboxylic acid: Contains the carboxylic acid group at the 6th position but lacks the hydroxyl and methyl groups.

Uniqueness: 8-Hydroxy-3-methyl-6-Quinolinecarboxylic acid is unique due to the combination of all three functional groups (hydroxyl, methyl, and carboxylic acid) on the quinoline ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

8-hydroxy-3-methylquinoline-6-carboxylic acid

InChI

InChI=1S/C11H9NO3/c1-6-2-7-3-8(11(14)15)4-9(13)10(7)12-5-6/h2-5,13H,1H3,(H,14,15)

InChI Key

FHEWHUYWLSMDIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CC(=C2N=C1)O)C(=O)O

Origin of Product

United States

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